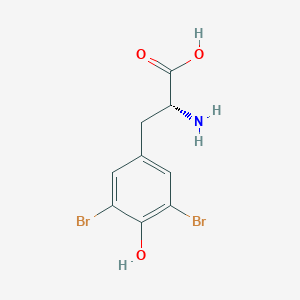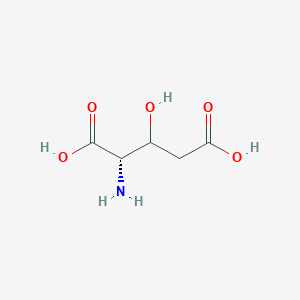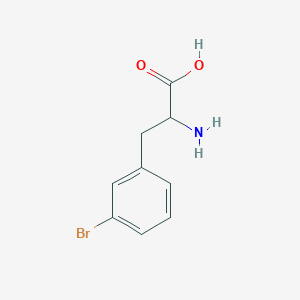
3,5-二溴-D-酪氨酸
描述
3,5-Dibromo-D-tyrosine is a halogenated derivative of the amino acid tyrosine. It is characterized by the presence of two bromine atoms at the 3 and 5 positions of the benzene ring in the tyrosine molecule.
科学研究应用
作用机制
Target of Action
The primary target of 3,5-Dibromo-D-tyrosine is the Erythropoietin receptor . This receptor plays a crucial role in the production of red blood cells, a process known as erythropoiesis .
Mode of Action
It is known that the compound interacts with its target, leading to changes in the receptor’s activity .
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as tyrosine and derivatives . These compounds can affect various biochemical pathways, including those involved in the production of thyroid hormones, melanin, and epinephrine .
Pharmacokinetics
It is known that the compound was administered as three bolus injections in experimental models .
Result of Action
In experimental models, 3,5-Dibromo-D-tyrosine has shown beneficial effects in stroke and seizures . It significantly improved neurological function and reduced infarct volume in the brain . Furthermore, it significantly depressed pentylenetetrazole-induced seizures .
Action Environment
The action, efficacy, and stability of 3,5-Dibromo-D-tyrosine can be influenced by various environmental factors. For instance, in experimental models, the compound was effective even when the treatment was initiated 3 hours after the onset of middle cerebral artery occlusion . .
生化分析
Cellular Effects
3,5-Dibromo-D-tyrosine has been shown to produce beneficial effects in experimental stroke and seizures . It significantly improved neurological function and reduced infarct volume in the brain, even when treatment was initiated 3 hours after the onset of middle cerebral artery occlusion . Furthermore, 3,5-Dibromo-D-tyrosine significantly depressed pentylenetetrazole-induced seizures . These findings suggest that 3,5-Dibromo-D-tyrosine influences cell function and may impact cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It has been shown to produce significant effects in experimental models of stroke and seizures, suggesting that it may have long-term effects on cellular function . Information on the product’s stability and degradation is currently unavailable.
Dosage Effects in Animal Models
In animal models, 3,5-Dibromo-D-tyrosine was administered as three bolus injections (30 or 90 mg/kg) starting at 30, 90, and 180 min after endothelin-1 administration or as a single bolus (30 mg/kg) 15 min prior to pentylenetetrazole administration . The compound significantly improved neurological function and reduced infarct volume in the brain, even when treatment was initiated 3 hours after the onset of middle cerebral artery occlusion . It also significantly depressed pentylenetetrazole-induced seizures .
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dibromo-D-tyrosine can be synthesized through the bromination of D-tyrosine. The most efficient method involves the reaction of D-tyrosine with dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) in acetic acid (AcOH). The reaction conditions are as follows:
Bromination of D-tyrosine: D-tyrosine is suspended in acetic acid, and hydrobromic acid is added. Dimethyl sulfoxide is then added to the mixture, which is warmed to 65°C for 2 hours. The reaction mixture is then stirred at room temperature overnight.
Industrial Production Methods
While specific industrial production methods for 3,5-Dibromo-D-tyrosine are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key factors for industrial production would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
化学反应分析
Types of Reactions
3,5-Dibromo-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-Bromo-D-tyrosine: A monobrominated derivative of D-tyrosine.
3,5-Diiodo-D-tyrosine: A diiodinated derivative of D-tyrosine.
3,5-Dichloro-D-tyrosine: A dichlorinated derivative of D-tyrosine.
Uniqueness of 3,5-Dibromo-D-tyrosine
3,5-Dibromo-D-tyrosine is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its dual bromine substitution enhances its reactivity and potential for forming various derivatives. Additionally, its therapeutic potential in neurological conditions and its role as an antithyroid agent distinguish it from other halogenated tyrosine derivatives .
属性
IUPAC Name |
(2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COESHZUDRKCEPA-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350900 | |
| Record name | 3,5-Dibromo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50299-42-8 | |
| Record name | 3,5-Dibromo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-D-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















